molecular formula C20H17F3N4O3 B2468915 2-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbonyl)-4H-chromen-4-one CAS No. 2034412-75-2

2-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbonyl)-4H-chromen-4-one

Cat. No. B2468915
CAS RN: 2034412-75-2
M. Wt: 418.376
InChI Key: AYTRYYLMCYQOCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbonyl)-4H-chromen-4-one is a useful research compound. Its molecular formula is C20H17F3N4O3 and its molecular weight is 418.376. The purity is usually 95%.
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Scientific Research Applications

Antiproliferative Activity

The compound's derivatives have been synthesized and evaluated for their antiproliferative effects against various human cancer cell lines. A study highlighted the synthesis of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives, which were tested for their antiproliferative effect using the MTT assay method against four human cancer cell lines, showing significant activity in most cases, indicating potential as anticancer agents (Mallesha et al., 2012).

Synthesis and Molecular Docking Studies

Research into the synthesis of compounds with the chromene and quinoline moieties, when attached to pyrimide and piperazine moieties, showed enhanced anti-proliferative activities. This was supported by molecular docking studies, which provided insights into the compounds' interactions with biological targets, suggesting their potential utility in drug design and development for cancer treatment (Parveen et al., 2017).

Anti-Inflammatory and Analgesic Activities

Another study on substituted chromene compounds demonstrated potential analgesic and anticonvulsant activities. This suggests the chemical framework's relevance in developing therapeutic agents for pain and seizure management, highlighting the diversity in the potential pharmacological applications of these derivatives (Abdelwahab & Hassan Fekry, 2022).

Novel Synthesis Methods

Innovative synthesis methods for creating polyamides containing uracil and adenine have been developed, showcasing the versatility of this chemical scaffold in generating materials with potential applications in biotechnology and materials science (Hattori & Kinoshita, 1979).

Chiral Separation Techniques

The compound's derivatives have also been used to explore chiral separation techniques, offering insights into the structural and chromatographic parameters influencing the resolution of enantiomers on stationary phases. This research contributes to the field of analytical chemistry, particularly in the separation of chiral compounds, which is crucial for drug purity and pharmacodynamics studies (Chilmonczyk et al., 2005).

properties

IUPAC Name

2-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F3N4O3/c1-12-24-17(20(21,22)23)11-18(25-12)26-6-8-27(9-7-26)19(29)16-10-14(28)13-4-2-3-5-15(13)30-16/h2-5,10-11H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYTRYYLMCYQOCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CC(=O)C4=CC=CC=C4O3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.